molecular formula C23H20N4O4S B6551023 methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040638-94-5

methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6551023
CAS No.: 1040638-94-5
M. Wt: 448.5 g/mol
InChI Key: HFDHWQPATJBLBY-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound of significant interest in various scientific fields. It features a pyrrolo[3,2-d]pyrimidine core, modified with various functional groups including a methyl group, a phenyl group, an acetamido group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves several steps:

  • Formation of the pyrrolo[3,2-d]pyrimidine core: : This typically requires the condensation of an appropriate diketone with guanidine derivatives under acidic or basic conditions.

  • Attachment of the sulfanyl group: : This is usually achieved through nucleophilic substitution reactions where a thiol group is added to the core.

  • Acetamido and benzoate ester formation: : These groups can be introduced via acylation reactions, where acetic anhydride or benzoyl chloride is used as acylating agents.

Industrial Production Methods

For industrial-scale production, the above synthetic routes are optimized for yield and cost-effectiveness. This often involves refining reaction conditions such as temperature, pressure, and reaction time to maximize output and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[3,2-d]pyrimidine core, using reducing agents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions can occur, especially at the phenyl group, with electrophilic or nucleophilic substitution processes depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents, nitrating mixtures, and different nucleophiles/electrophiles.

Major Products Formed

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products often feature alcohol or amine groups depending on the target site.

  • Substitution products vary widely based on the substituent introduced.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its unique structural characteristics and reactivity, serving as a template for designing new molecules with similar backbones.

Biology

In biological studies, compounds with the pyrrolo[3,2-d]pyrimidine core are often investigated for their potential interactions with biological macromolecules like proteins and DNA.

Medicine

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals due to its potential biological activity.

Industry

Industrially, this compound could find applications in the synthesis of specialty chemicals, materials science, and potentially as a precursor for more complex industrial chemicals.

Mechanism of Action

The specific mechanism of action for methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, interfering with normal biological processes. The molecular targets could include DNA, RNA, or various proteins, influencing pathways such as signal transduction, replication, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidine itself, without additional functional groups.

  • Compounds featuring alternative acyl groups in place of the acetamido group.

  • Pyrrolo[2,3-d]pyrimidines with varied substitution patterns on the core structure.

Uniqueness

The presence of the sulfanyl and acetamido groups along with the benzoate ester makes methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate unique. These functional groups endow it with distinct chemical properties and biological activity profiles not found in simpler analogs.

Overall, this compound stands out for its intricate structure and diverse applications in various scientific fields. It’s a compound worth watching as new research continues to unlock its potential.

Properties

IUPAC Name

methyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(16(12-24-20)14-8-4-3-5-9-14)26-23(27)32-13-18(28)25-17-11-7-6-10-15(17)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDHWQPATJBLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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